3-Amino-6-(trifluoromethyl)picolinaldehyde

Description

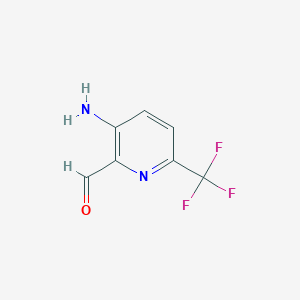

3-Amino-6-(trifluoromethyl)picolinaldehyde is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 3-position and a trifluoromethyl group at the 6-position, along with an aldehyde functional group at the 2-position. For instance, 3-Amino-6-(trifluoromethyl)picolinonitrile (CAS: 946594-89-4) shares the same pyridine backbone with amino and trifluoromethyl groups but replaces the aldehyde with a nitrile group . The aldehyde derivative is expected to exhibit distinct reactivity, particularly in condensation reactions (e.g., forming Schiff bases) and nucleophilic additions due to the electrophilic aldehyde moiety.

Properties

IUPAC Name |

3-amino-6-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6-2-1-4(11)5(3-13)12-6/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZKGOEBIFFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the formation of the aldehyde group via oxidation reactions. The amino group can be introduced through amination reactions using suitable amine sources under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Amino-6-(trifluoromethyl)picolinaldehyde can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-Amino-6-(trifluoromethyl)picolinic acid.

Reduction: Formation of 3-Amino-6-(trifluoromethyl)picolinyl alcohol.

Substitution: Formation of various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-6-(trifluoromethyl)picolinaldehyde is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 3-Amino-6-(trifluoromethyl)picolinaldehyde with structurally related pyridine derivatives:

Notes:

- Reactivity : The aldehyde group in the target compound enhances its utility in synthetic chemistry compared to nitrile or carboxylic acid derivatives. For example, it can participate in cross-coupling reactions or serve as a precursor for heterocyclic scaffolds .

Physico-Chemical Properties

While direct data for this compound is lacking, insights can be drawn from analogs:

- Stability : Trifluoromethyl groups generally enhance thermal and oxidative stability, as seen in Pyridalyl (CAS: 179101-81-6), a pesticide with a trifluoromethylpyridyloxy moiety .

Biological Activity

3-Amino-6-(trifluoromethyl)picolinaldehyde is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including an amino group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring, along with an aldehyde functional group. These characteristics contribute to its diverse biological activities and potential applications.

The molecular formula of this compound is C7H6F3N2O, with a molecular weight of 176.14 g/mol. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure the stability of the trifluoromethyl group, which enhances the compound's metabolic stability and bioavailability in biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group influences the compound’s lipophilicity and electronic properties, enhancing its interaction with biological membranes and receptors.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. The trifluoromethyl substituent is known to improve the pharmacokinetic properties of drug candidates, making this compound a valuable scaffold for developing new pharmaceuticals.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Enzyme interaction | |

| 3-Amino-6-methylpicolinaldehyde | Anticancer properties | |

| 3-Amino-6-chloropicolinaldehyde | Antimicrobial activity |

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of picolinaldehydes, including this compound, can inhibit various enzymes involved in critical biochemical pathways. For instance, compounds similar to this one have shown efficacy against cytochrome P450 enzymes, which are vital for drug metabolism .

Case Studies

- Antimalarial Activity : A study optimized a related compound based on a pyrimidine scaffold that showed promising antimalarial activity against Plasmodium falciparum. Although not directly tested on this compound, the findings suggest that similar compounds could be developed for malaria treatment due to their ability to interact with biological targets effectively .

- Cancer Research : Another study investigated the potential of picolinaldehyde derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.